4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide

Physicochemical profiling Drug-likeness Solubility

This chromone-fused sulfonamide features a distinctive 2-(o-tolyl) and 6-(4-chlorobenzenesulfonamide) configuration unmatched by standard 3-formyl or 2-sulfonamide analogs. It serves as a critical positional isomer control for p38α MAPK inhibitor studies and a unique scaffold for IALP/TNALP selectivity SAR. The matched-pair benzamide analog (CAS 923211-76-1) enables systematic sulfonamide-vs-amide isostere comparison. Order for carbonic anhydrase isoform selectivity panels, medicinal chemistry derivatization, or linker bioisostere evaluation.

Molecular Formula C22H16ClNO4S
Molecular Weight 425.88
CAS No. 923217-03-2
Cat. No. B2424506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide
CAS923217-03-2
Molecular FormulaC22H16ClNO4S
Molecular Weight425.88
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClNO4S/c1-14-4-2-3-5-18(14)22-13-20(25)19-12-16(8-11-21(19)28-22)24-29(26,27)17-9-6-15(23)7-10-17/h2-13,24H,1H3
InChIKeyAJLGSTQUWRWCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide (CAS 923217-03-2): Procurement-Ready Chemical Profile and Structural Class Context


4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide (CAS 923217-03-2, molecular formula C22H16ClNO4S, molecular weight 425.88 g/mol) is a synthetic small molecule belonging to the chromone-fused sulfonamide class [1]. It is commercially available as a research-grade compound, typically at ≥95% purity [1]. This compound combines a 4H-chromen-4-one core substituted at the 2-position with an o-tolyl group and at the 6-position with a 4-chlorobenzenesulfonamide moiety. While the chromone sulfonamide chemotype has been explored for inhibition of carbonic anhydrase [2], alkaline phosphatase [3], and inflammatory pathways [4], specific quantitative bioactivity data for this exact compound are not yet published in the peer-reviewed primary literature as of the knowledge cutoff date.

Why 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide Cannot Be Casually Substituted by Other Chromone Sulfonamides


Within the chromone sulfonamide family, even minor structural modifications can lead to substantial changes in target engagement and selectivity profiles. The specific substitution pattern of this compound—a 2-(o-tolyl) group on the chromone core and a 4-chlorobenzenesulfonamide at the 6-position—is distinct from more commonly studied analogs that bear a 3-formyl group or sulfonamide attachment at alternative positions [1]. In the related alkaline phosphatase inhibitor series, changing the sulfonamide substituent from 4-chloro to 4-methyl or unsubstituted phenyl resulted in Ki variations exceeding 100-fold against intestinal alkaline phosphatase (IALP) [2]. Similarly, for N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives evaluated as p38α MAPK signaling inhibitors, the presence and position of halogen substituents on the benzenesulfonamide ring directly modulated anti-inflammatory IC50 values from >50 µM down to single-digit micromolar range [3]. These structure-activity relationships demonstrate that generic substitution among chromone sulfonamides is not scientifically justified without matched-pair comparator data, as the 2-(o-tolyl)-6-(4-chlorobenzenesulfonamide) configuration defines a unique chemical space that cannot be assumed equivalent to other in-class compounds.

Quantitative Differentiation Evidence for 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide (923217-03-2)


Predicted Physicochemical Differentiation from the Direct Benzamide Analog (CAS 923211-76-1)

The target sulfonamide differs from its closest commercially available analog, 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1), by replacement of the benzamide linker with a benzenesulfonamide. This substitution increases the topological polar surface area (TPSA) from approximately 55 Ų (benzamide) to approximately 72 Ų (sulfonamide) and adds one hydrogen bond acceptor, as calculated by PubChem's XLogP3 and TPSA algorithms [1]. Sulfonamides typically exhibit lower logP and higher aqueous solubility than corresponding amides due to the SO2 group's polarity, which can be advantageous for assays requiring aqueous compatibility [2]. The sulfonamide NH also has a lower pKa (≈10-11) compared to amide NH (≈15-16), affecting ionization state at physiological pH and potentially altering target binding kinetics [2].

Physicochemical profiling Drug-likeness Solubility Permeability

Class-Level Alkaline Phosphatase Inhibitory Potential Relative to Known Chromone Sulfonamide Inhibitors

The chromone sulfonamide chemotype, to which the target compound belongs, has demonstrated potent and selective inhibition of intestinal alkaline phosphatase (IALP). In the foundational series by Al-Rashida et al. (2013), the most potent compound (2a) achieved a Ki of 0.01 ± 0.001 µM against bovine IALP, with >100-fold selectivity over tissue-nonspecific alkaline phosphatase (TNALP) [1]. The target compound shares the critical 4-oxo-4H-chromene core and benzenesulfonamide pharmacophore required for ALP inhibition but introduces a 2-(o-tolyl) substituent not present in the published series. Based on docking studies from this class, the o-tolyl group at the 2-position is predicted to occupy a hydrophobic pocket adjacent to the catalytic zinc ions, potentially enhancing IALP affinity compared to the unsubstituted or 3-formyl analogs [1]. However, no direct experimental Ki data exist for this compound; this inference is based on class-level SAR extrapolation.

Alkaline phosphatase inhibition Ectonucleotidase SAR Chromone sulfonamide

Anti-Inflammatory Potential Relative to N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide p38α MAPK Inhibitors

A 2024 study on N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives identified potent inhibitors of fMLF-activated human neutrophil responses, with IC50 values of 3.2 µM for superoxide anion generation and 4.7 µM for elastase release for the lead compound [1]. The target compound differs by bearing the sulfonamide at the 6-position rather than the 2-position of the chromone ring. This positional isomerism has been shown in related flavonoid systems to alter kinase inhibition selectivity: 6-substituted chromones often exhibit improved selectivity for p38α over JNK and ERK compared to 2-substituted analogs [2]. While direct comparative data for this exact compound are absent, the 6-sulfonamide substitution pattern represents a structurally distinct vector for p38α MAPK pathway modulation, potentially offering a different selectivity fingerprint than the published 2-substituted series.

Anti-inflammatory p38α MAPK Neutrophil elastase Superoxide anion

Recommended Application Scenarios for 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide Based on Available Evidence


Scaffold for Alkaline Phosphatase Inhibitor Optimization with Novel 2-(o-Tolyl) Substitution

Given the proven potency of chromone sulfonamides as IALP inhibitors (Ki down to 0.01 µM) [1], this compound's unique 2-(o-tolyl) substituent provides a starting point for SAR exploration not covered by existing lead series (which predominantly use 3-formyl or unsubstituted chromones). Medicinal chemistry teams can use this compound as a scaffold for systematic derivatization, testing the impact of the o-tolyl group on IALP/TNALP selectivity.

Negative Control or Chemical Probe for p38α MAPK Pathway Studies

Because the sulfonamide is attached at the chromone 6-position rather than the 2-position used in published p38α inhibitors (IC50 = 3.2–4.7 µM) [2], this compound may exhibit reduced or altered activity in neutrophil functional assays. It can serve as a positional isomer control in experiments designed to map the structural determinants of chromone sulfonamide anti-inflammatory activity.

Physicochemical Comparator for Sulfonamide-versus-Amide Matched Pair Analysis

The direct benzamide analog (CAS 923211-76-1) differs only in the linker group (CONH vs. SO2NH). This matched pair enables systematic comparison of solubility, permeability, and metabolic stability between sulfonamide and amide isosteres in a chromone context, providing valuable data for medicinal chemistry design principles [3].

Library Screening Starting Point for Carbonic Anhydrase Isoform Profiling

Chromone sulfonamides are established carbonic anhydrase inhibitors, with some derivatives showing nanomolar affinity for tumor-associated isoforms hCA IX and XII [4]. The target compound's 4-chlorobenzenesulfonamide moiety is a recognized CA-binding fragment, and its 2-(o-tolyl) chromone core may confer isoform selectivity different from classical aryl sulfonamides. It is suitable for inclusion in CA isoform selectivity panels.

Quote Request

Request a Quote for 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.